Bismuth tungsten oxide

Photocatalysis Visible-light photocatalyst Band gap engineering

Bismuth tungsten oxide (Bi₂WO₆, CAS 13595-86-3), also known as bismuth tungstate, is an n-type semiconductor belonging to the Aurivillius oxide family with a layered perovskite structure composed of alternating (Bi₂O₂)²⁺ sheets and (WO₄)²⁻ octahedral layers. This compound functions as a visible-light-responsive photocatalyst, with a band gap typically ranging from 2.54 eV to 2.94 eV depending on synthesis conditions and morphology.

Molecular Formula Bi2O12W3
Molecular Weight 1161.47356
CAS No. 13595-86-3
Cat. No. B1143907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth tungsten oxide
CAS13595-86-3
Molecular FormulaBi2O12W3
Molecular Weight1161.47356
Structural Identifiers
SMILES[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3]
InChIInChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Tungsten Oxide (Bi₂WO₆, CAS 13595-86-3): Visible-Light-Driven Aurivillius Oxide for Photocatalytic Applications


Bismuth tungsten oxide (Bi₂WO₆, CAS 13595-86-3), also known as bismuth tungstate, is an n-type semiconductor belonging to the Aurivillius oxide family with a layered perovskite structure composed of alternating (Bi₂O₂)²⁺ sheets and (WO₄)²⁻ octahedral layers [1]. This compound functions as a visible-light-responsive photocatalyst, with a band gap typically ranging from 2.54 eV to 2.94 eV depending on synthesis conditions and morphology [2][3]. Bi₂WO₆ exhibits orthorhombic crystal symmetry and demonstrates photocatalytic activity for degradation of organic pollutants, water splitting, and CO₂ reduction under visible light irradiation [1][4]. Its physicochemical stability, non-toxicity, and tunable nanostructure morphology render it a candidate material for environmental remediation and energy conversion applications [5].

Why Bi₂WO₆ (CAS 13595-86-3) Cannot Be Directly Substituted by Other Bismuth-Based or Wide-Bandgap Photocatalysts


Bismuth-based photocatalysts and metal oxides exhibit substantial variation in band structure, charge carrier dynamics, and morphological stability that preclude direct functional interchangeability. TiO₂, the most widely used oxide photocatalyst, possesses a band gap of 3.2 eV and requires ultraviolet irradiation for activation [1], while Bi₂WO₆ operates under visible light with band gap values between 2.54 and 2.94 eV [2]. Among bismuth-based alternatives, BiVO₄ (band gap ~2.4 eV) exhibits limited charge carrier mobility, and Bi₂MoO₆ has a relatively wide bandgap that restricts visible light absorption efficiency [3]. ZnO (band gap 3.2 eV) lacks visible-light responsiveness without modification [4]. Additionally, Bi₂WO₆ exhibits a tendency toward rapid charge carrier recombination [3], a limitation that differs fundamentally from the primary performance bottlenecks of alternative materials. These compound-specific differences in band structure, light absorption range, and recombination kinetics mean that substitution without re-optimization of the entire photocatalytic system will result in unpredictable and typically inferior performance.

Quantitative Differentiation of Bi₂WO₆ (CAS 13595-86-3) Relative to TiO₂, ZnO, BiVO₄, and WO₃


Band Gap Reduction: Bi₂WO₆ (2.54–2.94 eV) Enables Visible-Light Activation Versus TiO₂ (3.2 eV) and ZnO (3.2 eV)

Pristine Bi₂WO₆ exhibits a band gap of 2.54 eV to 2.94 eV depending on synthesis conditions, which is substantially narrower than the 3.2 eV band gaps of both TiO₂ and ZnO [1][2][3]. This difference enables Bi₂WO₆ to utilize visible light (λ > 400 nm) for photocatalysis, whereas TiO₂ and ZnO require ultraviolet irradiation for activation.

Photocatalysis Visible-light photocatalyst Band gap engineering

UV Stability Advantage: Bi₂WO₆ Membrane Outperforms TiO₂ Membrane During 7-Day UV Exposure

A Bi₂WO₆-immobilized polymer membrane demonstrated superior stability compared to a TiO₂ membrane during a 7-day exposure to UV light. This enhanced stability is mechanistically attributed to the fact that Bi₂WO₆ does not generate hydroxyl radicals (OH•) under UV irradiation, whereas TiO₂ produces OH• radicals that can degrade the polymer support matrix over extended operation [1].

Membrane photocatalysis Photostability Water treatment

Synthesis Method Impact: Sonochemical Synthesis of Bi₂WO₆ Achieves 4× Faster Pollutant Removal Than Hydrothermal Synthesis

Bi₂WO₆ nanostructures synthesized via an ultrasound-assisted hydrothermal method (sonochemical) exhibited pollutant removal rates four times faster than those synthesized via conventional hydrothermal method in sonophotocatalytic degradation of a binary mixture (Rhodamine B and Methylene Blue) [1]. The sonosynthesized sample demonstrated higher crystallinity, reduced particle size, improved size distribution, and flower-like morphology with hollow sites that enhanced visible light harvesting and scattering [1].

Synthesis optimization Sonochemical synthesis Photocatalyst fabrication

Charge Carrier Recombination Limitation: Bi₂WO₆ Exhibits Rapid Recombination Versus BiVO₄'s Low Carrier Mobility

Among bismuth-based visible-light photocatalysts, Bi₂WO₆ and BiVO₄ exhibit distinct performance-limiting mechanisms. Bi₂WO₆ demonstrates a tendency toward rapid charge carrier recombination [1], while BiVO₄ is primarily constrained by relatively low charge carrier mobility [1]. This fundamental difference means that strategies to enhance performance differ: Bi₂WO₆ benefits from heterojunction formation and morphology engineering to suppress recombination, whereas BiVO₄ requires approaches to improve carrier transport.

Charge carrier dynamics Photocatalyst limitations Bismuth-based semiconductors

Photocatalytic Degradation Performance: Hydrothermal Bi₂WO₆ Achieves 73.2–85.6% Dye Removal Within 60 Minutes Under Visible Light

Hydrothermally synthesized Bi₂WO₆ nanoparticles (20 h reaction time, band gap 2.72 eV) achieved 73.2% degradation of crystal violet (CV) and 85.6% degradation of malachite green (MG) within 60 minutes under visible light irradiation [1]. The enhanced performance was correlated with mesoporous characteristics, increased specific surface area, improved crystallinity, and reduced electron-hole recombination as evidenced by lower photoluminescence emission intensity [1].

Photocatalytic degradation Dye removal Wastewater treatment

Ni-Doped Bi₂WO₆ Enhancement: Band Gap Reduction from 2.89 eV to 2.81 eV with 96.9% MB Degradation in 84 Minutes

Ni²⁺ doping into the Bi₂WO₆ lattice (Bi₁.₉₈Ni₀.₀₂WO₆) reduced the band gap from 2.89 eV to 2.81 eV and decreased crystallite size from 28 nm to 18 nm compared to pristine Bi₂WO₆ synthesized under identical hydrothermal conditions [1]. The Ni-doped material achieved 96.9% methylene blue (MB) degradation within 84 minutes under visible light exposure and maintained stability over four repetitive cycles with limited photocorrosion [1].

Doping modification Band gap engineering Photocatalytic enhancement

Evidence-Backed Application Scenarios for Bi₂WO₆ (CAS 13595-86-3) in Photocatalysis and Environmental Remediation


Visible-Light-Driven Photocatalytic Membrane Reactors for Micropollutant Removal

Bi₂WO₆ immobilized on polymer membranes enables photocatalytic degradation of micropollutants under visible light irradiation without requiring UV sources. The membrane demonstrates superior stability compared to TiO₂ membranes during extended UV exposure because Bi₂WO₆ does not generate OH• radicals that degrade the polymer support matrix [1]. Under UV light at pH 7 and 11, the Bi₂WO₆ membrane completely degrades propranolol in 3 h and 1 h, respectively, and remains reusable for over 10 cycles (30 h) [1]. This application is suitable for continuous-flow water treatment systems where polymeric membrane integrity is critical for long-term operation.

Sunlight-Driven Photocatalytic Degradation of Organic Dyes in Wastewater

Hydrothermally synthesized Bi₂WO₆ nanoparticles with optimized reaction time (20 h) and band gap (2.72 eV) achieve 73.2% degradation of crystal violet and 85.6% degradation of malachite green within 60 minutes under visible light [2]. The mesoporous morphology and reduced electron-hole recombination (confirmed by lower photoluminescence intensity) contribute to this performance [2]. This scenario is appropriate for textile and dye industry wastewater treatment where visible light or solar irradiation is the primary energy source.

Ni-Doped Bi₂WO₆ for Enhanced Visible-Light Photocatalytic Degradation of Organic Pollutants

When pristine Bi₂WO₆ performance is insufficient, Ni-doped Bi₂WO₆ (Bi₁.₉₈Ni₀.₀₂WO₆) offers enhanced photocatalytic activity. The doping reduces the band gap from 2.89 eV to 2.81 eV and decreases crystallite size from 28 nm to 18 nm, achieving 96.9% methylene blue degradation within 84 minutes under visible light [3]. The material maintains stability over four cycles with limited photocorrosion [3]. This application is suitable for wastewater treatment scenarios requiring high degradation efficiency within moderate timeframes under visible light.

Sonochemically Synthesized Bi₂WO₆ for Rapid Sonophotocatalytic Pollutant Removal

For applications requiring accelerated pollutant removal kinetics, sonochemically synthesized Bi₂WO₆ (sono-BWO) provides pollutant degradation rates four times faster than hydrothermally synthesized Bi₂WO₆ in sonophotocatalytic processes [4]. The enhanced performance is attributed to higher crystallinity, reduced particle size, improved size distribution, and flower-like morphology with hollow sites that enhance visible light harvesting [4]. This scenario is appropriate for industrial wastewater treatment where combined ultrasound and visible light irradiation can be deployed for rapid contaminant removal.

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